molecular formula C10H12N4O2 B14194948 N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine CAS No. 832102-63-3

N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine

Cat. No.: B14194948
CAS No.: 832102-63-3
M. Wt: 220.23 g/mol
InChI Key: CBJUOVYRXCBIJL-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with nitro-substituted aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is isolated through crystallization or extraction methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit DNA synthesis by binding to DNA polymerase, thereby preventing cell replication .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.

    Thiabendazole: An anthelmintic agent used to treat parasitic infections.

    2-Phenylbenzimidazole: Known for its antimicrobial properties.

Uniqueness

N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and trimethyl substitution make it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

832102-63-3

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

N,N,1-trimethyl-5-nitrobenzimidazol-2-amine

InChI

InChI=1S/C10H12N4O2/c1-12(2)10-11-8-6-7(14(15)16)4-5-9(8)13(10)3/h4-6H,1-3H3

InChI Key

CBJUOVYRXCBIJL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1N(C)C

Origin of Product

United States

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